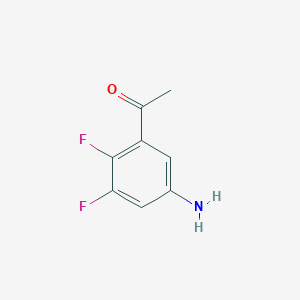
3-Isopropoxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxypiperidine hydrochloride: is a chemical compound with the molecular formula C8H18ClNO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypiperidine hydrochloride typically involves the alkylation of piperidine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isopropoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 3-Isopropoxypiperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isopropoxypiperidine hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds.
Biology: In biological research, it is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of bioactive molecules for pharmacological studies.
Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropoxypiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structure .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
4-Piperidone: A ketone derivative of piperidine.
Comparison: 3-Isopropoxypiperidine hydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
3-propan-2-yloxypiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
UEQKKXGXHLYZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


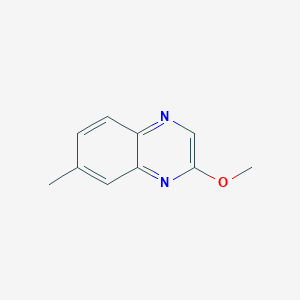


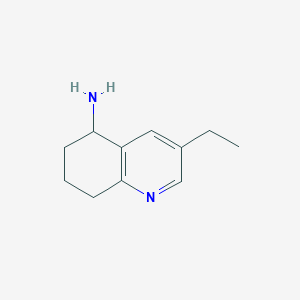
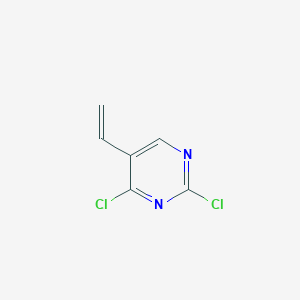
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
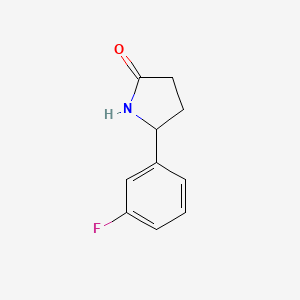
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)





